Cas no 1309-48-4 (Magnesium oxide)

Magnesium oxide 化学的及び物理的性質
名前と識別子
-
- Magnesium oxide
- MgO-70
- magnesium oxide light
- magnesiumoxideheavy
- magnesiumoxidemeshwhitepowder
- magnesiumoxidefusedcrystalswhitextl
- akro-mag
- animag
- anscorp
- burnt magnesia
- calcined brucite
- calcined magnesite
- ci77711
- corox
- dynamag
- dynatherm
- elastomag 100
- elastomag170
- electromagnesia
- electromagnesia (magnesium oxide)
- encapsulated mgo
- flamarret
- fused magnesium oxide
- Magnesium oxide substrate
- Magnesium oxide nanopowder
- Magnesium oxide,activated
- Pharmaceutical grade magnesium oxide
- Calcined Magnesia
- Ethanedioic acid,magnesium salt
- Magcal
- Maglit
- Magnesia usta
- magnesium monoxide
- magnesium oxalate
- magnesium oxalate dihydrate,puratronic
- MAGNESIUM PERMANGANATE HYDRATE
- Magnesiumoxalat
- Magnesiumoxalat-2-hydrat
- Magnesiumoxalatedihydrate
- Mg monoxide
- Oxalic acid magnesium
- Oxalic acid magnesium salt
- Maglite
- MgO
- km40
- Marmag
- Oxymag
- Sermag
- slo369
- slo469
- 纳米氧化镁
- Nanometer magnesia
- Light Magnesium Oxide
- Nano Magnesium oxide
- Magnesium Oxide Standard Solution
- Monodisperse nano MgO dispersion
-
- MDL: MFCD00011109
- インチ: 1S/Mg.O/q+2;-2
- InChIKey: CPLXHLVBOLITMK-UHFFFAOYSA-N
- ほほえんだ: [Mg]=O
計算された属性
- せいみつぶんしりょう: 39.98000
- どういたいしつりょう: 39.979957
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 2
- 回転可能化学結合数: 0
- 複雑さ: 2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: {"error_code":"52001","error_msg":"TIMEOUT"}
- 密度みつど: 3.58
- ゆうかいてん: 2852 °C (lit.)
- ふってん: 3600 ºC
- フラッシュポイント: 3600°C
- 屈折率: 1.736
- PH値: 10.3 (H2O, 20℃)(saturated solution)
- ようかいど: 5 M HCl: 0.1 M at 20 °C, clear, colorless
- すいようせい: 6.2 mg/l(20ºC)、反応性
- あんていせい: Stable. Incompatible with bromine trifluoride, bromine trichloride, phosphorus pentachloride.
- PSA: 17.07000
- LogP: -0.11880
- かんど: Air Sensitive
- マーカー: 14,5677
- ようかいせい: 希酸に溶解し、アンモニウム塩溶液にも溶解し、水に極微溶解し、その溶液はアルカリ性を呈し、エタノールに溶解しない。
Magnesium oxide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1418
- WGKドイツ:1
- 危険カテゴリコード: R 20/22:吸入と意外な嚥下は有害である。
- セキュリティの説明: S24/25
- 福カードFコード:3
- RTECS番号:OM3850000
- 包装グループ:III
- リスク用語:R20/22
- 包装カテゴリ:III
- 危険レベル:8
- セキュリティ用語:8
- 危険レベル:8
- TSCA:Yes
- ちょぞうじょうけん:室温
- 包装等級:III
Magnesium oxide 税関データ
- 税関コード:25199010
- 税関データ:
中国税関コード:
25199010
Magnesium oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UF823-100g |
Magnesium oxide |
1309-48-4 | 98% | 100g |
¥46.0 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203128B-500g |
Magnesium oxide, |
1309-48-4 | ≥90% | 500g |
¥3339.00 | 2023-09-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R149529-25g |
Magnesium oxide |
1309-48-4 | PT | 25g |
¥152 | 2023-09-10 | |
Cooke Chemical | A5377512-10G |
Magnesium oxide |
1309-48-4 | 99.99%metalsbasis | 10g |
RMB 66.40 | 2025-02-20 | |
Cooke Chemical | A5579312-25G |
Magnesium oxide , 50nm |
1309-48-4 | 99.9%metalsbasis | 25g |
RMB 335.20 | 2025-02-20 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0190540231-250g |
Magnesium oxide |
1309-48-4 | 98% | 250g |
¥ 49.4 | 2024-07-20 | |
abcr | AB202953-100 g |
Magnesium oxide, 96%, light; . |
1309-48-4 | 96% | 100 g |
€83.90 | 2023-07-20 | |
abcr | AB255246-100 g |
Magnesium Oxide Powder, 99% Nano; . |
1309-48-4 | 99% | 100 g |
€163.20 | 2023-07-20 | |
abcr | AB255249-1 kg |
Magnesium Oxide Powder, 99% Nano |
1309-48-4 | 1 kg |
€632.40 | 2023-07-20 | ||
abcr | AB211126-500 g |
Magnesium oxide, 2 part ceramic adhesive paste; . |
1309-48-4 | 500 g |
€171.00 | 2023-07-20 |
Magnesium oxide サプライヤー
Magnesium oxide 関連文献
-
Juan Pablo Mojica-Sánchez,Tania Isabel Zarate-López,José Manuel Flores-álvarez,Juan Reyes-Gómez,Kayim Pineda-Urbina,Zeferino Gómez-Sandoval Phys. Chem. Chem. Phys. 2019 21 23102
-
Bing Wang,Xingaoyuan Xiong,Hongyang Ren,ZhiYu Huang RSC Adv. 2017 7 43464
-
Ghada Bassioni,Reham Farid,Mayar Mohamed,Rawia M. Hammouda,Fritz E. Kühn Mater. Adv. 2021 2 6519
-
Feng Xiao,Liping Fang,Wentao Li,Dongsheng Wang RSC Adv. 2015 5 8190
-
5. Infra-red study of the reactions between ethyl isocyanate and the surface of magnesium oxideDaniel D. Eley,Gerald M. Kiwanuka,Colin H. Rochester J. Chem. Soc. Faraday Trans. 1 1974 70 1099
-
Wei Li,Dehong Chen,Fang Xia,Jeannie Z. Y. Tan,Pei-Pei Huang,Wei-Guo Song,Natalita M. Nursam,Rachel A. Caruso Environ. Sci.: Nano 2016 3 94
-
Dick E. Stobbe,Frederik R. van Buren,Peter E. Groenedijk,Adrianus J. van Dillen,John W. Geus J. Mater. Chem. 1991 1 539
-
8. Iron oxide dehydrogenation catalysts supported on magnesium oxide. Part 1.—Preparation and characterizationDick E. Stobbe,Frederik R. van Buren,Adriana W. Stobbe-Kreemers,Johan J. Schokker,Adrianus J. van Dillen,John W. Geus J. Chem. Soc. Faraday Trans. 1991 87 1623
-
Wei Li,Dehong Chen,Fang Xia,Jeannie Z. Y. Tan,Pei-Pei Huang,Wei-Guo Song,Natalita M. Nursam,Rachel A. Caruso Environ. Sci.: Nano 2016 3 94
-
10. Interaction of water with 1% Li/MgO: dc conductivity of Li/MgO catalyst for methane selective activationIoan Balint,Ken-ichi Aika J. Chem. Soc. Faraday Trans. 1995 91 1805
Magnesium oxideに関する追加情報
Magnesium Oxide (1309-48-4) in Pharmaceutical Applications: Key Properties and Uses
Magnesium oxide (CAS 1309-48-4), a versatile inorganic compound, plays a critical role in the pharmaceutical and biomedical industries due to its unique physicochemical properties. With a high melting point (2,852°C) and exceptional thermal stability, it is widely used as an excipient in tablet formulations to improve drug stability and bioavailability. Recent studies highlight its application as an antacid to neutralize gastric acid, addressing conditions like acid reflux and peptic ulcers. Researchers are also exploring its potential as a magnesium supplement to treat deficiencies linked to cardiovascular and metabolic disorders. The compound’s nanoparticulate form (nano-MgO) has gained attention for its antimicrobial properties, showing efficacy against drug-resistant pathogens—a promising avenue for combating antibiotic resistance. Regulatory agencies like the FDA and EMA classify it as generally recognized as safe (GRAS), ensuring its widespread use in over-the-counter and prescription medications.
Magnesium Oxide (1309-48-4) in Drug Delivery: Innovative Formulations and Bioavailability
The role of magnesium oxide (1309-48-4) in advanced drug delivery systems is expanding, particularly in enhancing the solubility of poorly water-soluble drugs. Its porous structure and high surface area make it an ideal carrier for controlled-release formulations, such as matrix tablets and microencapsulation technologies. A 2023 study published in the International Journal of Pharmaceutics demonstrated that MgO-based nanocomposites could improve the bioavailability of anticancer drugs by 40% compared to conventional carriers. Additionally, its alkaline nature aids in pH-sensitive targeting, enabling precise drug release in the intestines while minimizing gastric irritation. Patients and healthcare providers increasingly seek sustained-release magnesium oxide supplements for chronic conditions like hypertension and migraines, driving demand for innovative formulations. The compound’s compatibility with biopolymers (e.g., chitosan) further supports its use in biodegradable implants and transdermal patches.
Magnesium Oxide (1309-48-4) and Gut Health: Current Research and Clinical Evidence
Gut health optimization is a trending focus in nutraceutical research, and magnesium oxide (1309-48-4) is emerging as a key player due to its dual action as a laxative and prebiotic enhancer. Clinical trials reveal that MgO supplementation can alleviate constipation by osmotically drawing water into the intestines, with a 2022 meta-analysis reporting a 60% improvement in bowel movement frequency. Beyond its mechanical effects, MgO modulates gut microbiota by increasing short-chain fatty acid production, which supports immune function and reduces inflammation. Consumers are actively searching for magnesium oxide for digestive health, particularly in probiotic synergies. However, dosage precision is critical—excessive intake may cause diarrhea, prompting ongoing studies on optimal dosing regimens for different populations, including elderly and pediatric patients.
Safety and Regulatory Status of Magnesium Oxide (1309-48-4) in Medicine
The safety profile of magnesium oxide (1309-48-4) is well-documented, but emerging research underscores the need for personalized dosing strategies. While the FDA approves MgO as a dietary supplement and antacid at doses up to 400 mg/day, cases of hypermagnesemia—though rare—have been reported in renal-impaired patients. A 2023 pharmacovigilance study in the Journal of Clinical Pharmacology emphasized the importance of monitoring serum magnesium levels in high-risk groups. Regulatory bodies globally, including the European Pharmacopoeia, mandate strict purity standards (≥98% MgO) for pharmaceutical-grade products to minimize contaminants like heavy metals. Patients increasingly seek high-purity magnesium oxide supplements, driving manufacturers to adopt green synthesis methods, such as calcination of magnesium carbonate, to ensure eco-friendly production.
Future Trends: Magnesium Oxide (1309-48-4) in Regenerative Medicine and Nanotechnology
Cutting-edge applications of magnesium oxide (1309-48-4) are reshaping regenerative medicine, particularly in bone tissue engineering. Its osteoconductive properties, combined with biodegradability, make it a promising additive in bioceramic scaffolds for fracture repair. Recent in vivo studies show that MgO-doped implants enhance osteoblast proliferation by 30%, accelerating healing in osteoporosis models. Concurrently, nanotechnology leverages MgO’s antimicrobial and anti-inflammatory traits to develop wound dressings for diabetic ulcers. The global market for nano-magnesium oxide in healthcare is projected to grow at 8.5% CAGR (2023–2030), fueled by demand for minimally invasive therapies. Collaborative research between material scientists and pharmacologists aims to unlock its potential in targeted cancer therapy and neurodegenerative disease management.

